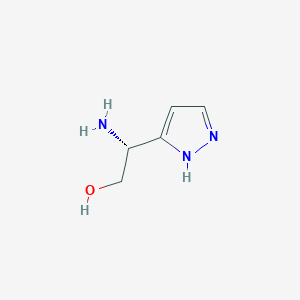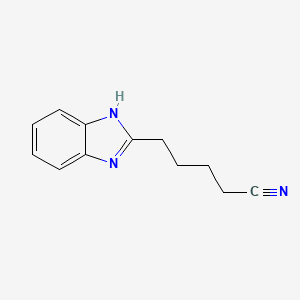
tert-butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium and bases such as cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate
- tert-Butyl (1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propylcarbamate
Uniqueness
tert-Butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a carbamate moiety
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-[[(1S,2R)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
InChI-Schlüssel |
MAONMXZZIKVZBB-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



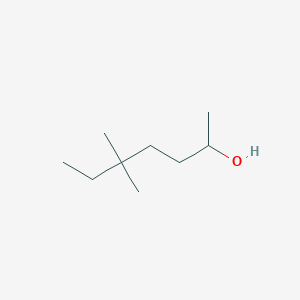
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
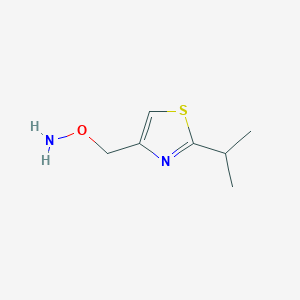
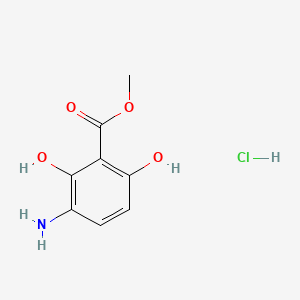

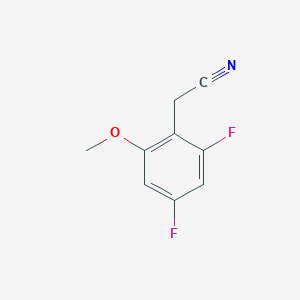

![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
